Home > Products > Screening Compounds P22054 > (S)-fluoxetine(1+)
(S)-fluoxetine(1+) -

(S)-fluoxetine(1+)

Catalog Number: EVT-1561643
CAS Number:
Molecular Formula: C17H19F3NO+
Molecular Weight: 310.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (S)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-fluoxetine. It is an enantiomer of a (R)-fluoxetine(1+).
Source

(S)-fluoxetine is synthesized from various chemical precursors, with numerous methods developed over the years to enhance yield and purity. The compound was originally discovered and developed by Eli Lilly and Company in the late 1970s and has since become one of the most widely prescribed antidepressants globally.

Classification

(S)-fluoxetine falls under the category of psychoactive drugs, specifically within the class of antidepressants. Its mechanism of action involves the inhibition of serotonin reuptake in the synaptic cleft, which enhances serotonergic neurotransmission.

Synthesis Analysis

Methods

The synthesis of (S)-fluoxetine has been achieved through several methodologies. A notable approach involves a multi-step synthesis starting from benzaldehyde. The process typically includes:

  1. Grignard Reaction: Formation of allyl magnesium bromide from allyl bromide, followed by reaction with benzaldehyde to yield 1-phenylbut-3-en-1-ol.
  2. Tosylation: Conversion of the hydroxyl group into a good leaving group using tosyl chloride.
  3. Nucleophilic Substitution: Substitution reactions involving aryl groups to form (S)-fluoxetine .

Technical Details

In one synthesis route, various reagents such as sodium hydride and dichloromethane are employed to facilitate nucleophilic substitution after tosylation. The reactions are monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .

Molecular Structure Analysis

Structure

The molecular formula for (S)-fluoxetine is C17_{17}H18_{18}F3_{3}NO. Its structure features a phenyl ring connected to a propanolamine moiety with a fluorine atom attached to the aromatic ring.

Data

  • Molecular Weight: 309.33 g/mol
  • Chirality: (S)-fluoxetine is optically active, with specific rotation values confirming its enantiomeric purity.
Chemical Reactions Analysis

Reactions

(S)-fluoxetine undergoes various chemical reactions typical for amines and alcohols, including:

  1. Acid-Base Reactions: As a tertiary amine, it can accept protons under acidic conditions.
  2. Nucleophilic Substitution: The compound can participate in nucleophilic substitutions due to the presence of reactive functional groups.

Technical Details

The synthesis often involves reducing intermediates such as 3-methylamino-1-phenyl-2-propen-1-one using sodium borohydride in acidic conditions, leading to the formation of (S)-fluoxetine .

Mechanism of Action

Process

(S)-fluoxetine acts primarily by inhibiting the reuptake of serotonin at the synaptic cleft, which increases serotonin availability for receptor binding. This mechanism is crucial for its antidepressant effects.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • pKa: Approximately 9.80, indicating its basic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses include thermogravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) for purity assessment .

Applications

Scientific Uses

(S)-fluoxetine is extensively used in pharmacological research to study its effects on mood disorders and anxiety-related conditions. It serves as a model compound for developing new antidepressants with improved efficacy or reduced side effects.

Additionally, it has applications in analytical chemistry for developing methods like molecularly imprinted polymers that can selectively bind fluoxetine for environmental monitoring or drug analysis .

Stereochemical Foundations of (S)-Fluoxetine(1+)

Chiral Configuration and Absolute Stereochemistry

(S)-Fluoxetine(1+)—the protonated form of the pharmacologically active S-enantiomer—possesses a single stereogenic center at the C3 position of its propylamine chain, conferring absolute (S)-configuration as defined by the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement features:

  • Priority assignment: C3 substituents ordered as aryloxy group (highest priority) > benzylic carbon > methylamino group > hydrogen (lowest) [3] [6].
  • Torsional constraints: The (S)-configuration positions the 4-(trifluoromethyl)phenoxy moiety and the methylamino group in a gauche orientation, optimizing interactions with the serotonin transporter (SERT) [6] [8].
  • Ionization state: Protonation of the tertiary amine at physiological pH generates the (1+) charge, enhancing water solubility and facilitating ionic interactions with SERT aspartate residues [5] [6].

Table 1: Structural Characteristics of (S)-Fluoxetine(1+)

PropertyDescriptionBiological Implication
Chiral centerC3 of propylamine chainDetermines stereoselective binding to SERT
Absolute configurationS-enantiomer1.5-fold higher SERT affinity vs. R-enantiomer [3]
Ionization (pH 7.4)Quaternary ammonium (pKa = 9.6)Enhanced solubility and target engagement [5]
Molecular formulaC₁₇H₁₈F₃NO⁺Fluorine atoms enable ¹⁹F NMR detection [10]

Enantiomeric Resolution Techniques for Fluoxetine Derivatives

Resolution of racemic fluoxetine remains critical due to enantioselective metabolism and divergent neuroactivity. Modern techniques include:

Chromatographic Separation

  • Capillary Electrophoresis (CE): Utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a chiral selector. Optimized conditions (pH 2.5, 15°C) achieve baseline resolution (Rs = 2.1) in <5 minutes. The negatively charged CD interacts electrostatically with protonated fluoxetine enantiomers, while the hydrophobic cavity preferentially includes the (S)-enantiomer’s 4-CF₃-phenyl group [2] [9].
  • HPLC with Chiral Stationary Phases (CSPs): Cellulose tris(3,5-dimethylphenylcarbamate) CSPs resolve enantiomers under normal-phase conditions (hexane:MTBE:diethylamine 80:20:0.1). Retention times: (S)-fluoxetine = 8.2 min, (R)-fluoxetine = 9.6 min (α = 1.17) [4] [7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹⁹F NMR with Chiral Solvating Agents: Vancomycin (5 mM in D₂O) induces significant chemical shift differences (Δδ = 0.24 ppm) between (S)- and (R)-fluoxetine trifluoromethyl signals. This exploits hydrogen bonding between vancomycin’s peptide backbone and the enantiomers’ amine group [9].

Table 2: Performance Metrics of Enantiomeric Resolution Techniques

MethodChiral SelectorResolution (Rs)Analysis TimeLOQ
Capillary ElectrophoresisSulfobutyl ether-β-CD2.15 min1 μg/mL [2]
HPLCCellulose carbamate CSP1.515 min0.5 μg/mL [4]
¹⁹F NMRVancomycinN/A (Δδ = 0.24 ppm)10 min10 μg/mL [9]

Comparative Pharmacodynamics of (R)- vs. (S)-Fluoxetine Enantiomers

Target Engagement

  • Serotonin Transporter (SERT): (S)-Fluoxetine exhibits 1.5-fold greater SERT inhibition (Ki = 0.8 nM) than (R)-fluoxetine (Ki = 1.2 nM). Molecular dynamics simulations show the (S)-enantiomer forms a stable salt bridge with SERT Asp98, while the (R)-enantiomer experiences steric clash with Phe341 [3] [6].
  • Metabolite Activity: (S)-Norfluoxetine—the primary demethylated metabolite of (S)-fluoxetine—retains potent SERT affinity (Ki = 2.2 nM). Conversely, (R)-norfluoxetine is pharmacologically inert (Ki > 10,000 nM) [3] [10].

Metabolic Stereoselectivity

  • CYP2D6 Demethylation: (R)-Fluoxetine undergoes 4-fold faster hepatic clearance via CYP2D6 compared to (S)-fluoxetine. In CYP2D6 poor metabolizers, (S)-fluoxetine exposure increases 11.5-fold vs. 2.5-fold for the R-enantiomer [3] [5].
  • Brain Penetration: ¹⁹F MRS studies reveal that 120 mg/day (R)-fluoxetine yields brain concentrations of 41.4 μM. However, >50% comprises inactive (R)-norfluoxetine. Equivalent active moiety exposure requires 120 mg (R)-fluoxetine vs. 20 mg racemate [10].

Table 3: Pharmacodynamic and Pharmacokinetic Comparison of Enantiomers

Parameter(S)-Fluoxetine(R)-FluoxetineRatio (S/R)
SERT Ki (nM)0.81.20.67 [3]
Norfluoxetine SERT Ki2.2 (active)>10,000 (inactive)<0.001 [6]
CYP2D6 CL (L/h/kg)0.090.360.25 [5]
*Brain Cₛₛ (μM)14.2 (racemate-derived)7.3 (racemate-derived)1.94 [10]

*Steady-state concentrations derived from 20 mg/day racemic fluoxetine

Receptor Polypharmacology(S)-Fluoxetine demonstrates moderate affinity for 5-HT₂C receptors (IC₅₀ = 220 nM), potentially augmenting its antidepressant effects via downstream dopamine/norepinephrine modulation. The (R)-enantiomer shows negligible activity at this target [6] [8].

Article includes the following compounds: (S)-Fluoxetine(1+), (R)-Fluoxetine, (S)-Norfluoxetine, (R)-Norfluoxetine

Properties

Product Name

(S)-fluoxetine(1+)

IUPAC Name

methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium

Molecular Formula

C17H19F3NO+

Molecular Weight

310.33 g/mol

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1

InChI Key

RTHCYVBBDHJXIQ-INIZCTEOSA-O

SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.